4-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
4-(1,3-benzothiazol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide: is a chemical compound with the following structural formula:
C22H19FN4OS2
.Preparation Methods
Synthetic Routes:
Industrial Production Methods:
Industrial-scale production methods for this compound are proprietary and may not be publicly disclosed. it is likely that manufacturers employ efficient and scalable synthetic processes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions could yield reduced derivatives of the compound.
Substitution: Substitution reactions may occur at functional groups, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) and electrophiles (e.g., alkyl halides).
Major Products:
The specific products formed during these reactions would depend on the reaction conditions and the substituents present in the compound.
Scientific Research Applications
This compound has diverse applications across scientific fields:
Chemistry: It may serve as a building block for the synthesis of other compounds.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigations could focus on its potential pharmacological properties.
Industry: It could find use in materials science or as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with structurally related compounds. Unfortunately, no specific similar compounds are mentioned in the available literature.
Properties
Molecular Formula |
C16H18N4OS2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C16H18N4OS2/c1-10(2)15-19-20-16(23-15)18-13(21)8-5-9-14-17-11-6-3-4-7-12(11)22-14/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,18,20,21) |
InChI Key |
HTHSGWBFZKFPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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